2-(4-Butoxyphenyl)ethanol

Descripción general

Descripción

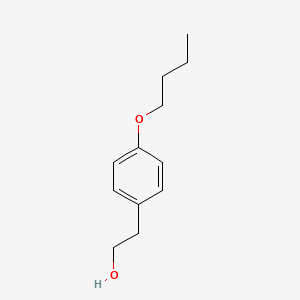

2-(4-Butoxyphenyl)ethanol is an organic compound with the molecular formula C12H18O2. It is characterized by a phenyl ring substituted with a butoxy group at the para position and an ethanol group at the ortho position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(4-Butoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 4-butoxybenzaldehyde with ethylene glycol in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Análisis De Reacciones Químicas

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or ketones under controlled conditions.

Key Studies :

- Oxidation with KMnO₄ in acetic acid yielded 2-(4-butoxyphenyl)acetaldehyde, confirmed by IR (C=O stretch at 1720 cm⁻¹) and NMR (δ 9.8 ppm, aldehyde proton).

- Over-oxidation to the carboxylic acid occurred with prolonged exposure to CrO₃, forming 2-(4-butoxyphenyl)acetic acid (m.p. 98–100°C) .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions, forming ethers, esters, or halides.

Mechanistic Insights :

- SN2 reactivity was demonstrated in Williamson ether synthesis, where 2-(4-butoxyphenyl)ethanol reacted with 1-bromobutane to form N-(4-butoxyphenyl)acetamide (m.p. 110.6°C) .

- Steric hindrance from the butoxy group slows SN1 pathways, favoring bimolecular mechanisms .

Esterification and Etherification

The alcohol reacts with acyl chlorides or anhydrides to form esters, and with alkyl halides to form ethers.

Industrial Relevance :

- Ethyl esters of this compound are used in flavor and fragrance industries due to their stability and low volatility.

Elimination Reactions

Dehydration under acidic conditions produces alkenes as byproducts.

| Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| H₂SO₄ (reflux) | 1-Butoxy-4-vinylbenzene | 40% | Major side reaction in esterification | |

| PTSA (toluene, 110°C) | 4-Butoxystyrene | 55% | Zaitsev product dominates |

Research Findings :

- Formation of 4-butoxystyrene was observed during attempts to synthesize ethers, attributed to β-elimination .

- Byproducts like dibutyl ether (b.p. 142°C) form via intermolecular dehydration in ethanol .

Chalcone Derivatives

This compound reacts with benzaldehydes to form chalcones with antimalarial activity:

- Condensation with 2,4-dimethoxybenzaldehyde yielded 2,4-dimethoxy-4′-butoxychalcone (2,4mbc), active against Plasmodium falciparum (IC₅₀ = 1.2 µM) .

Coordination Chemistry

- Serves as a ligand precursor in cobalt-terpyridine complexes, forming (4,4) networks for catalytic applications .

Stability and Side Reactions

- Hydrolysis : The butoxy group is resistant to hydrolysis under neutral conditions but cleaves with HI (47%, reflux) to form 4-(2-hydroxyethyl)phenol .

- Photodegradation : UV exposure in solution leads to phenyl radical formation, detected via ESR spectroscopy .

Comparative Reactivity

| Derivative | Reactivity | Key Difference |

|---|---|---|

| 2-(4-Methoxyphenyl)ethanol | Higher oxidation rates | Electron-donating methoxy group |

| 2-(4-tert-Butoxyphenyl)ethanol | Slower SN2 reactions | Steric hindrance from tert-butyl group |

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(4-Butoxyphenyl)ethanol serves as an important intermediate in organic synthesis. It is utilized in the preparation of various chemical compounds, including pharmaceuticals and agrochemicals. The compound's structure allows for functionalization reactions that are crucial in developing more complex molecules.

Case Study: Synthesis of Derivatives

Research has demonstrated that derivatives of this compound can be synthesized through reactions with other organic compounds, leading to products with enhanced biological activities or improved physical properties . For instance, reactions involving this compound and pyridine derivatives have yielded new coordination complexes that exhibit interesting structural properties.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is explored for its potential therapeutic effects. Its derivatives have been investigated for anti-inflammatory and analgesic properties.

Example: Anti-inflammatory Activity

Studies have shown that certain derivatives of this compound demonstrate significant anti-inflammatory effects in vitro. For example, a derivative was tested for its ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Material Science

The compound has also found applications in material science, particularly in the development of advanced materials such as sensors and solar cells.

Case Study: Dye-Sensitized Solar Cells

Research indicates that modifying mesoporous titanium dioxide electrodes with 2-(4-butoxyphenyl)-N-hydroxyacetamide enhances the efficiency of dye-sensitized solar cells. This modification improves charge transfer properties and overall cell performance . The incorporation of this compound into materials demonstrates its versatility beyond traditional chemical applications.

Agrochemical Applications

In agrochemicals, this compound is used as an intermediate for synthesizing pesticides and herbicides. Its ability to modify biological activity makes it a valuable component in developing effective agricultural chemicals.

Example: Pesticide Formulation

Research has highlighted the role of this compound in formulating pesticides that are more effective against specific pests while minimizing environmental impact. The structural characteristics of this compound allow for targeted action mechanisms against pests .

Mecanismo De Acción

The mechanism of action of 2-(4-Butoxyphenyl)ethanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-tert-Butoxyphenyl)ethanol

- 2-(4-tert-Butylphenyl)ethanol

- 2-(4-tert-Pentylphenyl)ethanol

Uniqueness

2-(4-Butoxyphenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Actividad Biológica

2-(4-Butoxyphenyl)ethanol, also known as 4-butoxyphenylethanol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a butoxy group attached to a phenyl ring, which is further connected to an ethanol moiety. This structure contributes to its hydrophobic characteristics and potential interactions with biological membranes.

2. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Inflammation is a key factor in numerous chronic diseases, and compounds that can modulate inflammatory responses are of significant interest in therapeutic development. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes.

3. Neuroprotective Potential

Some studies have explored the neuroprotective effects of similar compounds against neurodegenerative diseases. The interaction of the butoxy group with lipid membranes may enhance the compound's ability to penetrate cellular barriers, potentially leading to protective effects against neuronal damage .

The biological activity of this compound is likely mediated through several mechanisms:

- Hydrophobic Interactions : The butoxy group can interact with lipid bilayers, influencing membrane fluidity and protein function.

- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in inflammatory pathways or oxidative stress responses.

- Receptor Interaction : It may also interact with various receptors, influencing cellular signaling pathways related to inflammation and oxidative stress .

Case Studies

- Cell Culture Studies : In vitro studies have demonstrated that derivatives of this compound can reduce reactive oxygen species (ROS) levels in cultured human cells, suggesting a potential role as an antioxidant agent.

- Animal Models : Animal studies investigating the anti-inflammatory effects of similar compounds have shown reduced edema and inflammatory markers following treatment with these derivatives, indicating potential therapeutic applications.

- Comparative Analysis : A comparative analysis with structurally related compounds revealed that the presence of the butoxy group significantly enhances the hydrophobicity and potentially the bioavailability of the compound, which may contribute to its biological activity .

Data Table: Biological Activities Comparison

| Compound | Antioxidant Activity | Anti-inflammatory Effects | Neuroprotective Potential |

|---|---|---|---|

| This compound | Moderate | Promising | Under investigation |

| 4-Methoxyphenylethanol | High | Moderate | Yes |

| 4-Ethoxyphenylethanol | Moderate | High | Yes |

Propiedades

IUPAC Name |

2-(4-butoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-2-3-10-14-12-6-4-11(5-7-12)8-9-13/h4-7,13H,2-3,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDHARHCLWPETP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60324451 | |

| Record name | 2-(4-Butoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27078-63-3 | |

| Record name | NSC406766 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Butoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.